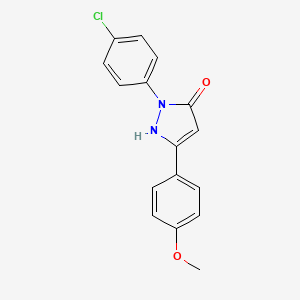
1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol" is a derivative of pyrazole, a five-membered heterocyclic compound with two nitrogen atoms. The structure of this compound suggests the presence of both electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenyl) groups, which could influence its chemical behavior and potential biological activity.
Synthesis Analysis
The synthesis of related pyrazole compounds often involves regiospecific reactions, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester . The identification of regioisomers can be challenging and may require single-crystal X-ray analysis for unambiguous structure determination. The synthesis of another related compound, 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline, was performed using a reflux method, which yielded a pale yellow powder with strong antioxidant and antibacterial activities .
Molecular Structure Analysis
Crystallographic studies are crucial for understanding the molecular structure of pyrazole derivatives. For instance, the crystal structure of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid was determined using various spectroscopic techniques and quantum chemical methods, which showed good agreement between the optimized geometry and experimental data . Similarly, the molecular structure of 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone was elucidated, revealing hydrogen-bonded chains formed by C-H...O interactions .
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives can be influenced by the substituents attached to the pyrazole ring. The presence of chlorophenyl and methoxyphenyl groups can affect the electron density and, consequently, the reactivity of the compound. The study of the title compound's chemical reactions was not directly provided, but related compounds have been synthesized through condensation/cyclisation reactions, as seen in the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole .
Physical and Chemical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are often determined experimentally. The chemical properties, including acidity, basicity, and reactivity, can be inferred from the molecular structure and substituents. The title compound's specific physical and chemical properties were not detailed, but related studies have discussed properties like hydrogen-bonded dimers and chains, as well as π-π stacking interactions, which can significantly affect the compound's stability and solubility .
科学的研究の応用
1. Synthesis and Crystallography
- The compound 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol has been involved in the synthesis of related chemical structures. For example, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid involves regiospecific processes, and the structure determination of these compounds is achieved through single-crystal X-ray analysis, highlighting the chemical's role in advanced crystallography and synthesis techniques (Kumarasinghe et al., 2009).
2. Molecular Docking and Computational Chemistry
- Research on molecules similar to 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol includes quantum chemical calculations, molecular docking, and analysis of non-covalent interactions. These studies provide insights into the compound's properties and potential biological activities (Viji et al., 2020).
3. Corrosion Protection and Material Science
- The compound plays a role in corrosion protection. Studies involving similar compounds show their effectiveness in inhibiting corrosion on metal surfaces, which is crucial for materials science and engineering applications (Paul et al., 2020).
4. Antimicrobial Activity
- Some derivatives of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol have been explored for their antimicrobial properties, indicating potential applications in developing new antibacterial and antifungal agents (Patel et al., 2013).
5. Pharmaceutical Applications
- Although the direct application of this compound in pharmaceuticals is not detailed, related compounds show potential in drug development, particularly in the areas of anti-inflammatory and antimicrobial activities. This suggests that 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol might also have similar applications (Lokeshwari et al., 2017).
特性
IUPAC Name |
2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-14-8-2-11(3-9-14)15-10-16(20)19(18-15)13-6-4-12(17)5-7-13/h2-10,18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUVRJHLLDCBKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)



![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)
![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)
![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)




